molecular formula C9H16ClNO2 B6190566 methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 2648948-67-6

methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B6190566
CAS No.: 2648948-67-6
M. Wt: 205.7
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Description

Methyl 4-ethyl-2-azabicyclo[211]hexane-1-carboxylate hydrochloride is a chemical compound known for its unique bicyclic structure It is a white to off-white powder that is soluble in water and some organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the formation of the bicyclic ring system through an intramolecular displacement reaction. One common method includes the use of tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations to deliver large quantities of material. The key synthetic steps are optimized for scalability and efficiency, ensuring that the compound can be produced in sufficient quantities for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a cholinergic receptor antagonist, which means it can block the action of acetylcholine at cholinergic receptors. This interaction can affect various physiological processes, including muscle contraction and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both an ethyl group and a carboxylate ester. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

2648948-67-6

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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